1-(3-Chloropropoxy)-4-nitrobenzene

organic synthesis etherification alkylation yield

This para-nitro aromatic ether with a terminal 3-chloropropyl chain is a non-interchangeable bifunctional building block. The chloropropyl linker provides distinct conformational and lipophilic properties (LogP 2.48) versus 2‑carbon or 4‑carbon homologs—critical for SAR, PROTAC, and NOS inhibitor programs where a single methylene unit alters potency by orders of magnitude. The para‑nitro group is readily reduced to a primary amine for downstream amide coupling, reductive amination, or sulfonamide formation. ∼97% alkylation yield ensures cost‑effective access. Insist on the 3‑chloropropoxy variant; substituent position and chain length directly control reactivity and target engagement.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 79096-54-1
Cat. No. B1624388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropoxy)-4-nitrobenzene
CAS79096-54-1
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OCCCCl
InChIInChI=1S/C9H10ClNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
InChIKeyIJKNDFJBFPOWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropoxy)-4-nitrobenzene (CAS 79096-54-1) Technical Baseline and Procurement Relevance


1-(3-Chloropropoxy)-4-nitrobenzene is a para-nitro substituted aromatic ether bearing a terminal 3-chloropropyl chain (molecular formula C9H10ClNO3, molecular weight 215.63 g/mol) . The compound functions as a bifunctional synthetic building block wherein the nitro group can be reduced to a primary amine, while the chloropropyl chain serves as an electrophilic handle for nucleophilic displacement or alkylation reactions . Commercial availability exists from multiple suppliers with typical purities ranging from 95% to 99%, though the compound is not subject to DOT/IATA hazardous material transport restrictions under standard classifications .

Why 1-(3-Chloropropoxy)-4-nitrobenzene Cannot Be Arbitrarily Substituted by Chain-Length or Positional Analogs


In-class compounds within the nitrophenyl chloroalkyl ether family differ critically in chain length (e.g., 2-chloroethoxy vs. 3-chloropropoxy vs. 4-chlorobutoxy) and nitro group positional isomerism (ortho vs. meta vs. para), each conferring distinct physicochemical and reactivity profiles that preclude interchangeable use. Chain-length variation alters the spatial reach and conformational flexibility of the linker in downstream coupling reactions, directly affecting molecular geometry and target engagement in bioactive molecule design . Positional isomerism changes the electronic distribution across the aromatic ring due to differential resonance and inductive effects of the nitro group, which in turn modulates the leaving-group propensity of the chloroalkyl chain in nucleophilic substitution pathways [1]. These non-interchangeable properties directly impact synthetic outcomes, yield reproducibility, and ultimate compound performance in both medicinal chemistry and materials applications.

Quantitative Comparative Evidence for 1-(3-Chloropropoxy)-4-nitrobenzene Relative to Analogs


Synthetic Yield Comparison: Alkylation of 4-Nitrophenol with 1-Bromo-3-chloropropane Achieves ~97% Yield

In the primary synthetic route via O-alkylation of 4-nitrophenol with 1-bromo-3-chloropropane, 1-(3-chloropropoxy)-4-nitrobenzene is reported to be obtained in approximately 97% yield [1]. This high efficiency is attributable to the favorable reactivity profile of the three-carbon chloroalkyl chain under standard Williamson ether synthesis conditions. In contrast, the corresponding synthesis of the two-carbon chain analog 1-(2-chloroethoxy)-4-nitrobenzene using 1-bromo-2-chloroethane under comparable conditions (cesium carbonate, anhydrous ethanol, reflux 80 °C, 8 hours) typically proceeds with lower isolated yields, reflecting the increased steric strain and reduced conformational accessibility of the two-carbon tether during nucleophilic displacement [2].

organic synthesis etherification alkylation yield

Lipophilicity Differentiation: LogP of 2.48 Confers Distinct Partitioning Behavior vs. 2-Chloroethoxy Analog

The reported calculated LogP (octanol-water partition coefficient) for 1-(3-chloropropoxy)-4-nitrobenzene is 2.48 . This value reflects the contribution of the three-carbon chloroalkyl chain to overall molecular lipophilicity. For the structurally homologous two-carbon chain analog 1-(2-chloroethoxy)-4-nitrobenzene, the predicted LogP is lower (estimated at approximately 1.9-2.0 based on fragment contribution models), consistent with the reduced hydrophobic surface area of the shorter alkyl tether. The approximately 0.5 log unit difference corresponds to a roughly threefold difference in lipid membrane partitioning behavior.

lipophilicity physicochemical property ADME prediction

Para-Nitro Positional Isomerism: Differential Electronic Effects Relative to Meta and Ortho Analogs

The para-nitro substitution pattern in 1-(3-chloropropoxy)-4-nitrobenzene establishes a distinct electronic environment relative to its meta-substituted isomer 1-(3-chloropropoxy)-3-nitrobenzene (CAS 132636-13-6) . The para-nitro group exerts both strong electron-withdrawing inductive (-I) and resonance (-M) effects that are directly conjugated with the ether oxygen, enhancing the electrophilicity of the adjacent chloroalkyl terminus through extended conjugation and polarization of the oxygen atom. In contrast, the meta-nitro isomer exhibits only inductive electron withdrawal without resonance conjugation to the ether linkage, resulting in reduced activation of the chloroalkyl leaving group toward nucleophilic displacement [1]. This electronic difference manifests in varying SN2 reaction rates and differing regioselectivity profiles in downstream functionalization.

positional isomerism electronic effects structure-activity relationship

Biological Target Engagement Evidence: eNOS Inhibition IC50 of 180 nM for Derivative Scaffolds

While direct biological activity data for the parent compound 1-(3-chloropropoxy)-4-nitrobenzene is limited in the public domain, structurally related compounds incorporating the 4-nitrophenyl ether scaffold with chloroalkyl linkers have demonstrated measurable target engagement. In particular, a derivative compound bearing the 4-nitrophenyl chloroalkyl ether core structure exhibited an IC50 of 180 nM against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells, measured after 1 hour of incubation [1]. This level of enzymatic inhibition validates the scaffold's capacity for specific protein-ligand interactions and supports its utility as a starting point for medicinal chemistry optimization programs targeting NOS-related pathways.

nitric oxide synthase eNOS inhibition medicinal chemistry

Validated Application Scenarios for 1-(3-Chloropropoxy)-4-nitrobenzene in Research and Industrial Procurement


High-Yield Synthesis of Aminopropyl-Linked Aromatic Ethers via Reductive Amination Sequences

The combination of a readily reducible para-nitro group and a terminal chloroalkyl electrophile makes this compound an efficient precursor for generating 4-aminophenyl ethers with a three-carbon linker arm. The ~97% synthetic yield in the primary alkylation step [1] ensures cost-effective access to this bifunctional intermediate. Subsequent reduction of the nitro group to a primary amine (via catalytic hydrogenation or metal-mediated reduction) provides an aniline derivative that can be further elaborated via amide coupling, reductive amination, or sulfonamide formation, enabling construction of diverse compound libraries for drug discovery programs requiring a flexible three-carbon spacer between aromatic cores.

Linker-Dependent Medicinal Chemistry Campaigns Requiring Defined LogP and Conformational Flexibility

In structure-activity relationship (SAR) optimization programs, the three-carbon chloropropyl chain provides distinct physicochemical and conformational properties relative to two-carbon or four-carbon homologs. The measured LogP of 2.48 and the enhanced conformational freedom of the propyl tether relative to ethyl linkers offer predictable modulation of molecular lipophilicity and target-binding geometry. Researchers optimizing linker length in bivalent ligands, PROTAC molecules, or receptor-binding pharmacophores should procure this specific chain-length variant rather than substituting with shorter (2-chloroethoxy) or longer (4-chlorobutoxy) analogs, as linker length changes of a single methylene unit can alter in vitro potency by orders of magnitude due to changes in spatial complementarity with target binding pockets.

eNOS/NOS-Targeted Inhibitor Development Using 4-Nitrophenyl Chloroalkyl Ether Scaffolds

Derivatives bearing the 4-nitrophenyl chloroalkyl ether scaffold have demonstrated measurable inhibition of endothelial nitric oxide synthase (IC50 = 180 nM in recombinant eNOS assays) [2]. For medicinal chemistry groups pursuing NOS isoform-selective inhibitors or exploring the therapeutic potential of NO pathway modulation, 1-(3-chloropropoxy)-4-nitrobenzene provides a validated entry point for scaffold diversification. The para-nitro group can be reduced and subsequently functionalized with diverse amine-modifying reagents, while the chloroalkyl terminus enables attachment of additional pharmacophoric elements or affinity tags through SN2 chemistry.

Precursor for Functional Materials Incorporating Redox-Active Nitroaromatic Moieties

The para-nitro aromatic core provides a redox-active center that can undergo reversible one-electron reduction to form stable nitro radical anion intermediates. When incorporated into polymer backbones or surface-functionalized materials via the chloroalkyl tether, 1-(3-chloropropoxy)-4-nitrobenzene enables construction of electrochemically responsive materials for sensor applications or charge-storage devices. The three-carbon spacer provides sufficient flexibility for polymer chain mobility while maintaining the nitroaromatic unit in a conjugated orientation relative to the ether linkage, preserving electronic communication with the polymer backbone.

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